molecular formula C16H17N3O4 B4141646 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine

1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B4141646
M. Wt: 315.32 g/mol
InChI Key: SVMQYZRDIQLLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine has been shown to exhibit a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine may have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of this compound is its relatively poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the target compound. Another area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine and to identify potential targets for therapeutic intervention. Finally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before advancing to clinical trials.

Scientific Research Applications

1-(2-furoyl)-4-(2-methyl-4-nitrophenyl)piperazine has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In particular, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

furan-2-yl-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-12-11-13(19(21)22)4-5-14(12)17-6-8-18(9-7-17)16(20)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMQYZRDIQLLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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